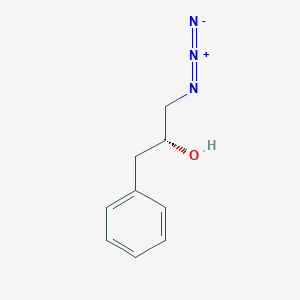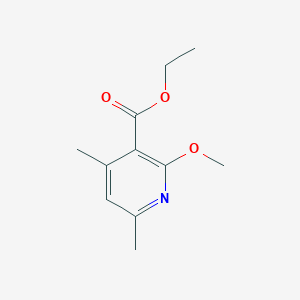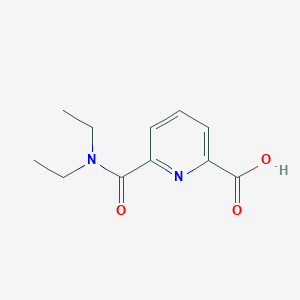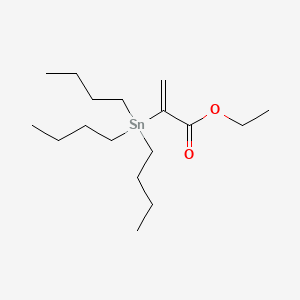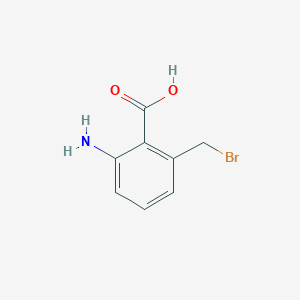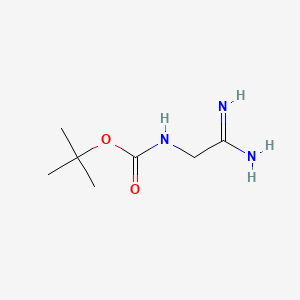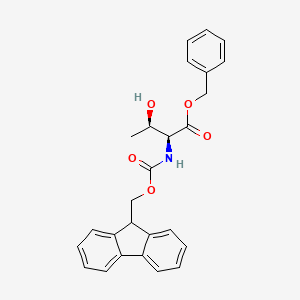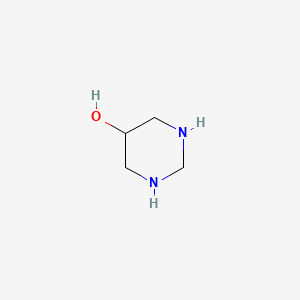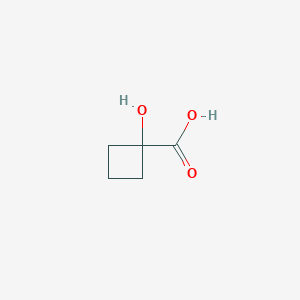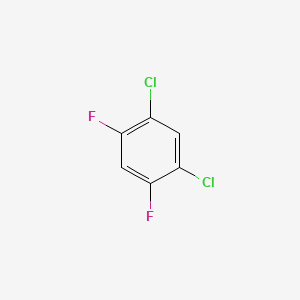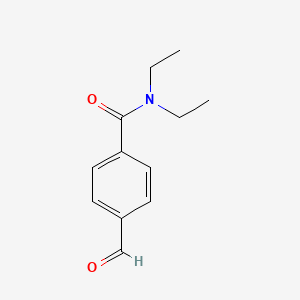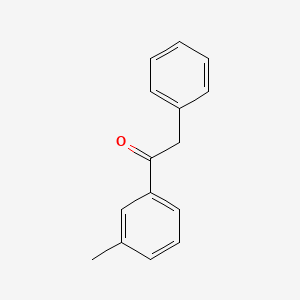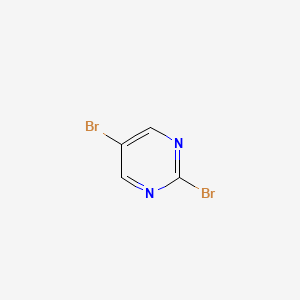![molecular formula C16H16O2S B1337906 2-[(3-Phenylpropyl)thio]benzoic acid CAS No. 366801-27-6](/img/structure/B1337906.png)
2-[(3-Phenylpropyl)thio]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Phenylpropyl)thio]benzoic acid is a chemical compound with the molecular formula C16H16O2S and a molecular weight of 272.36 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a benzoic acid moiety linked to a phenylpropyl group via a sulfur atom .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropyl)thio]benzoic acid typically involves the reaction of 3-phenylpropyl thiol with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the thioester bond between the thiol and the carboxylic acid group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the by-products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions
2-[(3-Phenylpropyl)thio]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
2-[(3-Phenylpropyl)thio]benzoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Biological Studies: Used to study cellular processes and molecular pathways involving sulfur-containing compounds.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-[(3-Phenylpropyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, potentially altering their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and protein-protein interactions .
類似化合物との比較
Similar Compounds
2-[(3-Phenylpropyl)thio]acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
2-[(3-Phenylpropyl)thio]propanoic acid: Contains a propanoic acid group.
2-[(3-Phenylpropyl)thio]butanoic acid: Features a butanoic acid group.
Uniqueness
2-[(3-Phenylpropyl)thio]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a phenylpropyl group linked via a sulfur atom. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
特性
IUPAC Name |
2-(3-phenylpropylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c17-16(18)14-10-4-5-11-15(14)19-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSAZJUNDOZLDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCSC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

